molecular formula C12H16N2O3 B2716361 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 2097869-52-6

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B2716361
CAS No.: 2097869-52-6
M. Wt: 236.271
InChI Key: IZZOMNNGIGOODA-UHFFFAOYSA-N
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Description

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide is a synthetic compound with a unique structure that combines a hydroxycyclohexene ring with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the Hydroxycyclohexene Intermediate: This step involves the preparation of the hydroxycyclohexene ring, which can be achieved through various methods, including the reduction of cyclohexenone derivatives.

    Coupling with Oxazole Derivative: The hydroxycyclohexene intermediate is then coupled with a suitable oxazole derivative under specific reaction conditions, such as the presence of a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final Product Formation: The final step involves the formation of the carboxamide group, which can be achieved through amidation reactions using amine derivatives and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The oxazole ring can participate in substitution reactions, where functional groups are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).

    Reduction: Reducing agents such as NaBH4 (sodium borohydride) and LiAlH4 (lithium aluminium hydride) are commonly used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are used under specific conditions.

Major Products

    Oxidation: Formation of cyclohexenone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide
  • 2-iodo-3-methylcyclohex-2-en-1-one

Uniqueness

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide is unique due to its specific combination of a hydroxycyclohexene ring and an oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.

Properties

IUPAC Name

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-9-7-10(14-17-9)11(15)13-8-12(16)5-3-2-4-6-12/h3,5,7,16H,2,4,6,8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZOMNNGIGOODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2(CCCC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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